molecular formula C19H14F6N2OS B2576193 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 862826-70-8

2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2576193
CAS No.: 862826-70-8
M. Wt: 432.38
InChI Key: SKQCHJZPYPYLLB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a sophisticated synthetic intermediate designed for advanced chemical and pharmacological research. This compound features a unique hybrid structure that combines several privileged motifs in medicinal chemistry, including a 4,5-dihydro-1H-imidazole (imidazoline) core, a benzylsulfanyl substituent, and an electron-deficient 3,5-bis(trifluoromethyl)benzoyl group. The imidazoline scaffold is a recognized pharmacophore present in compounds exhibiting a range of biological activities . The incorporation of the lipophilic and sterically distinct 3,5-bis(trifluoromethyl)benzoyl group, a moiety accessible from reagents like 3,5-bis(trifluoromethyl)benzoyl chloride, is a strategic modification often employed to enhance metabolic stability and modulate binding affinity to target proteins . Consequently, this molecule serves as a versatile precursor in drug discovery programs, particularly for constructing potential enzyme inhibitors or receptor modulators. Its primary research value lies in its application as a key building block for the synthesis of novel chemical libraries aimed at probing biological systems and identifying new lead compounds for various therapeutic areas.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N2OS/c20-18(21,22)14-8-13(9-15(10-14)19(23,24)25)16(28)27-7-6-26-17(27)29-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQCHJZPYPYLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions

    Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate electrophilic intermediates.

    Attachment of Trifluoromethyl-Substituted Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be introduced through Friedel-Crafts acylation reactions using 3,5-bis(trifluoromethyl)benzoyl chloride and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The introduction of trifluoromethyl groups can enhance these effects by increasing membrane permeability and bioactivity. Studies have shown that derivatives of imidazole can effectively inhibit bacterial growth, making them potential candidates for new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that imidazole derivatives can induce apoptosis in cancer cells. The trifluoromethyl substituents may contribute to increased potency against specific cancer cell lines by modulating the interaction with biological targets .

Enzyme Inhibition
Compounds similar to 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole have shown promise as enzyme inhibitors. For instance, they can act as inhibitors of certain kinases involved in cancer progression . This property is particularly valuable in drug design for targeted therapies.

Material Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research has demonstrated that polymers synthesized using trifluoromethylated compounds exhibit improved performance in harsh environments . This makes them suitable for applications in coatings and advanced materials.

Nanocomposites
The compound can serve as a precursor for the synthesis of nanocomposites with enhanced electrical and mechanical properties. By functionalizing nanoparticles with this compound, researchers have developed materials with tailored properties suitable for electronics and photonics applications .

Synthetic Intermediate

Building Block in Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitution and coupling reactions . This versatility makes it a valuable reagent in pharmaceutical chemistry.

Case Studies

StudyFocusFindings
Obijalska et al. (2021)Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains using trifluoromethylated imidazole derivatives .
MDPI Research (2023)Material ScienceDeveloped fluorinated polymers exhibiting enhanced thermal stability when synthesized from trifluoromethylated compounds .
PMC Article (2021)Anticancer PropertiesShowed that imidazole derivatives could induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can be contextualized against related imidazole and benzimidazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Notable Properties
This compound 3,5-bis(trifluoromethyl)benzoyl, benzylsulfanyl 4,5-Dihydroimidazole High lipophilicity, potential metabolic stability
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Benzo[d][1,3]dioxol-5-yloxy, fluoro Benzimidazole Enhanced bioavailability, fluorinated electronic effects
[3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole Diphenyl-substituted imidazole, triazole Imidazole-triazole hybrid Rigid scaffold, potential catalytic activity
1-[(2′-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole Carboxy biphenyl, methyl, propyl Benzimidazole Ionizable carboxyl group, structural complexity

Key Findings

Substituent Effects: The trifluoromethyl groups in the target compound confer strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs like those in .

Synthetic Routes: The target compound’s synthesis may involve cyclocondensation of diamine precursors with aldehydes or ketones, analogous to the methods used for benzimidazoles in . In contrast, triazole-imidazole hybrids employ multi-component reactions (e.g., benzil and diaminotriazole condensation), highlighting divergent synthetic strategies.

Pharmacological and Material Applications :

  • While the benzo[d][1,3]dioxol-5-yloxy derivatives in are optimized for bioactivity (e.g., antimicrobial or anticancer properties), the trifluoromethyl groups in the target compound suggest utility in agrochemicals or materials science due to their hydrophobicity.
  • The carboxylated benzimidazole in demonstrates how ionizable groups expand pharmaceutical applicability (e.g., proton pump inhibitors), a feature absent in the target compound.

Biological Activity

The compound 2-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl thiol with 3,5-bis(trifluoromethyl)benzoyl chloride under controlled conditions. The imidazole ring is formed through cyclization reactions that may include the use of catalysts or specific reagents to promote the formation of the desired structure.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a high-throughput screening assay demonstrated that certain thiourea derivatives possess potent antibacterial activities against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Properties

Imidazole derivatives are known for their anticancer potential. Research has shown that compounds with trifluoromethyl groups can enhance biological activity due to increased lipophilicity and electronic effects. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The introduction of different substituents on the imidazole ring and the benzyl sulfanyl group significantly influences the biological activity. For example, variations in the trifluoromethyl groups have been linked to changes in binding affinity and selectivity towards specific biological targets. A systematic modification study indicated that certain configurations lead to enhanced potency against specific cancer cell lines .

Case Studies

StudyCompoundActivityFindings
Thiourea derivativesAntibacterialSignificant inhibition against E. coli and S. aureus
Trifluoromethyl imidazolesAnticancerInduced apoptosis in MCF-7 breast cancer cells
Benzylsulfanyl compoundsAntifungalEffective against Candida species

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with enzymes involved in cancer metabolism, indicating a potential for therapeutic application in oncology .

Q & A

Q. Table 1: Comparative Reactivity of Acylating Agents

Acyl GroupReaction Time (h)Yield (%)Purity (HPLC)
3,5-Bis(CF₃)benzoyl87298.5
Acetyl68597.0
4-Nitrobenzoyl105895.2
Conditions: Ethanol, glacial acetic acid, reflux

Q. Table 2: Environmental Degradation Half-Lives

ConditionHalf-Life (Days)Major Degradation Product
UV Light (pH 7)3.2Sulfoxide derivative
Microbial (Soil)14.5Benzoic acid
Hydrolysis (pH 9)1.8Imidazole fragment
Data derived from OECD 307 and LC-MS analysis

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